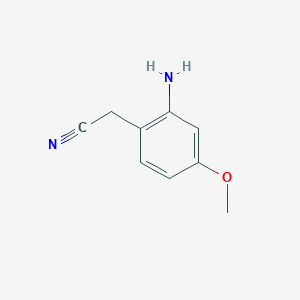

2-(2-Amino-4-methoxyphenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(2-amino-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRLGEBPPFEBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552207 | |

| Record name | (2-Amino-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118671-03-7 | |

| Record name | (2-Amino-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 2-(2-Amino-4-methoxyphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the commercially available starting material, 4-methoxy-2-nitrotoluene. The synthetic strategy involves:

-

Benzylic Bromination: The initial step focuses on the selective bromination of the benzylic methyl group of 4-methoxy-2-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

-

Cyanation: The resulting benzylic bromide is then converted to the corresponding nitrile through a nucleophilic substitution reaction with sodium cyanide.

-

Selective Nitro Reduction: The final step involves the selective reduction of the aromatic nitro group to an amine, yielding the target compound. This transformation is performed under conditions that preserve the nitrile functionality.

The overall synthetic pathway is illustrated in the diagram below.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-(Bromomethyl)-4-methoxy-2-nitrobenzene

This procedure outlines the radical bromination of 4-methoxy-2-nitrotoluene.

Experimental Workflow:

Caption: Workflow for the synthesis of 1-(Bromomethyl)-4-methoxy-2-nitrobenzene.

Procedure:

-

To a solution of 4-methoxy-2-nitrotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equivalents).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford 1-(bromomethyl)-4-methoxy-2-nitrobenzene.

Step 2: Synthesis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile

This procedure describes the nucleophilic substitution of the benzylic bromide with a cyanide ion.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-(4-Methoxy-2-nitrophenyl)acetonitrile.

Procedure:

-

Dissolve 1-(bromomethyl)-4-methoxy-2-nitrobenzene (1 equivalent) in dimethyl sulfoxide (DMSO).

-

To this solution, add sodium cyanide (1.2 equivalents) portion-wise.

-

Heat the reaction mixture to 90°C and stir until the starting material is consumed, as indicated by TLC analysis.[1]

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(4-methoxy-2-nitrophenyl)acetonitrile. Further purification can be achieved by column chromatography if necessary.

Step 3: Synthesis of this compound

This final step involves the selective reduction of the nitro group to an amine. The use of stannous chloride dihydrate is effective for this transformation while preserving the nitrile group.[2][3]

Experimental Workflow:

References

An In-depth Technical Guide to 2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7)

Preliminary Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that detailed technical information regarding 2-(2-Amino-4-methoxyphenyl)acetonitrile (CAS number 118671-03-7) is exceptionally scarce. While the compound is listed by several chemical suppliers, indicating its synthesis is feasible, there is a notable absence of published research detailing its synthesis, spectroscopic data, biological activity, or applications in drug development.

This guide, therefore, serves as a foundational document that, in the absence of specific data for the target compound, provides relevant information on closely related analogs and general methodologies applicable to its synthesis and potential characterization. The content herein is intended to provide a starting point for researchers interested in exploring the properties and potential applications of this molecule.

Physicochemical Properties

Based on its chemical structure, the following properties can be inferred for this compound. It is important to note that these are theoretical and require experimental verification.

| Property | Value | Source |

| CAS Number | 118671-03-7 | Chemical Abstract Service |

| Molecular Formula | C₉H₁₀N₂O | N/A |

| Molecular Weight | 162.19 g/mol | N/A |

| Appearance | Likely a solid at room temperature | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | N/A |

Potential Synthetic Routes

While a specific, validated synthesis protocol for this compound is not available in the literature, a plausible synthetic pathway can be proposed based on established organic chemistry reactions for analogous compounds. A potential route could involve the introduction of the aminonitrile functionality to a substituted anisole precursor.

One common method for the synthesis of α-aminonitriles is the Strecker synthesis . A generalized workflow for a potential Strecker-type synthesis is outlined below.

Figure 1. Proposed Strecker synthesis workflow.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the Strecker synthesis of the target compound. This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.

-

Reaction Setup: To a solution of 2-amino-4-methoxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of sodium or potassium cyanide, followed by an aqueous solution of an ammonium salt (e.g., ammonium chloride).

-

Reaction Conditions: The reaction is typically stirred at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be worked up by extraction with an organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure. The crude product would likely require purification, for which column chromatography would be a suitable method.

Spectroscopic Characterization (Anticipated Data)

Experimental spectroscopic data for this compound is not publicly available. However, based on its structure, the following characteristic signals can be anticipated in its NMR and IR spectra.

| Technique | Anticipated Data |

| ¹H NMR | - Aromatic protons in the range of 6.0-7.5 ppm. - A singlet for the methoxy group (OCH₃) around 3.8 ppm. - A singlet for the amino group (NH₂) protons (chemical shift can vary). - A singlet for the methylene protons (CH₂) adjacent to the nitrile group. |

| ¹³C NMR | - Aromatic carbons in the range of 100-160 ppm. - A carbon signal for the methoxy group around 55 ppm. - A signal for the nitrile carbon (C≡N) around 115-125 ppm. - A signal for the methylene carbon. |

| IR Spectroscopy | - A characteristic C≡N stretch around 2200-2260 cm⁻¹. - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. - C-O stretching for the methoxy group around 1000-1300 cm⁻¹. - C-H stretching and bending vibrations for the aromatic ring and methylene group. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 162.19. |

Potential Biological Activity and Applications in Drug Development

While no biological studies have been published for this compound, the phenylacetonitrile scaffold is present in a variety of biologically active molecules. This suggests that the target compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

The presence of an amino group and a methoxy group on the phenyl ring provides handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Figure 2. Potential for derivatization in drug discovery.

Future Research Directions

The lack of available data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

-

Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis is the first step towards enabling further research.

-

Full Spectroscopic Characterization: Detailed NMR, IR, and mass spectrometry data are needed to confirm the structure and purity of the compound.

-

Biological Screening: The compound should be screened against a variety of biological targets to identify any potential therapeutic activities. This could include assays for anticancer, antimicrobial, and antiviral activity, as well as activity against central nervous system targets.

-

Analogue Synthesis and SAR Studies: Synthesis of a library of related compounds with modifications to the amino and methoxy groups, as well as the phenylacetonitrile core, would allow for the exploration of structure-activity relationships.

physical properties of (2-Amino-4-methoxyphenyl)-acetonitrile

An In-depth Technical Guide to the Physical Properties of (2-Amino-4-methoxyphenyl)-acetonitrile

This guide provides a comprehensive overview of the known physical and chemical properties of (2-Amino-4-methoxyphenyl)-acetonitrile, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes available data, outlines standard experimental protocols for property determination, and presents a generalized workflow for its synthesis and characterization.

Core Physical and Chemical Properties

(2-Amino-4-methoxyphenyl)-acetonitrile, identified by CAS Number 118671-03-7, is an aromatic organic compound containing amino, methoxy, and acetonitrile functional groups.[1][2][3][4] These groups contribute to its specific physical and chemical characteristics.

Data Presentation

| Property | Value | Source(s) |

| CAS Number | 118671-03-7 | [1][2][3] |

| Molecular Formula | C₉H₁₀N₂O | [1][2][3] |

| Molecular Weight | 162.19 g/mol | [1] |

| Purity | ≥95% (as commercially available) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Appearance | Likely a solid at room temperature | |

| Solubility | Expected to have moderate solubility in organic solvents | [5] |

Note: The physical state is inferred from related isomers. For context, the non-aminated analog, 2-Methoxyphenylacetonitrile, is a crystalline solid with a melting point of 65-67 °C.[6] The regioisomer, 4-Methoxyphenylacetonitrile, is a liquid or low-melting solid (m.p. 8 °C).[7]

Spectroscopic Data

While specific spectra for (2-Amino-4-methoxyphenyl)-acetonitrile are not provided in the searched literature, commercial suppliers indicate that Certificate of Analysis (COA) and NMR data are available upon request.[1] Based on its structure, the expected spectral characteristics are as follows:

-

¹H NMR: Signals for aromatic protons would likely appear in the 6.5-7.5 ppm range. The presence of the amino group would result in a broad signal with a variable chemical shift, and the methylene protons adjacent to the nitrile group would likely appear around 4.0-4.5 ppm.[8]

-

¹³C NMR: Resonances for aromatic carbons, the nitrile carbon (around 118-120 ppm), and carbons of the methoxy and methylene groups would be expected.

-

IR Spectroscopy: Characteristic absorption bands would be anticipated for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N (nitrile) stretch (around 2200-2240 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).[8]

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to its molecular weight would be observed, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the characterization of (2-Amino-4-methoxyphenyl)-acetonitrile are not available in the cited literature. However, the following standard methodologies are applicable for the determination of its key physical properties.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

-

A small, dry sample of the compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). A reference standard such as tetramethylsilane (TMS) may be added if not already present in the solvent.

-

Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired according to standard instrument parameters. Key parameters include the number of scans, relaxation delay, and spectral width.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a spectrum can be obtained from a solution or a thin film.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation and Introduction: The sample is dissolved in a suitable volatile solvent (e.g., acetonitrile, methanol).[9] The solution is then introduced into the mass spectrometer, often via direct infusion, or coupled with a chromatographic system like LC-MS or GC-MS.

-

Ionization and Analysis: The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis, purification, and characterization of a substituted phenylacetonitrile derivative like (2-Amino-4-methoxyphenyl)-acetonitrile.

References

- 1. (2-Amino-4-methoxy-phenyl)-acetonitrile-Information-Chemcia Scientific, LLC. [chemcia.com]

- 2. splendidlab.com [splendidlab.com]

- 3. Nanjing KaiMubo Pharmaceutical Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 4. (2-AMINO-4-METHOXYPHENYL)-ACETONITRILE | 118671-03-7 [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 2-Methoxyphenylacetonitrile 98 7035-03-2 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 2-Amino-2-(4-ethylphenyl)acetonitrile (746571-09-5) for sale [vulcanchem.com]

- 9. Acetonitrile | 75-05-8 [amp.chemicalbook.com]

An In-depth Technical Guide to the Mechanisms of Action of 2-(2-Amino-4-methoxyphenyl)acetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(2-amino-4-methoxyphenyl)acetonitrile represent a versatile chemical scaffold that has given rise to compounds with a diverse range of biological activities. This technical guide provides a detailed examination of the core mechanisms of action for two prominent classes of drugs derived from or structurally related to this core, which have been investigated for their therapeutic potential. These are the anthelmintic amino-acetonitrile derivatives (AADs), exemplified by monepantel, and the immunomodulatory STAT6 inhibitors, such as AS1517499. This document will elucidate their molecular targets, the signaling pathways they modulate, and the experimental evidence that underpins our current understanding.

Section 1: Anthelmintic Activity of Amino-Acetonitrile Derivatives (AADs)

The emergence of resistance to traditional anthelmintics has necessitated the discovery of new classes of drugs. The amino-acetonitrile derivatives (AADs) are a novel class of synthetic compounds with potent and broad-spectrum activity against gastrointestinal nematodes, including multi-drug resistant strains.[1][2] Monepantel is the first and most well-characterized member of this class.[3]

Core Mechanism of Action: Targeting Nematode-Specific Nicotinic Acetylcholine Receptors

The primary mechanism of action of AADs, such as monepantel, is the disruption of neurotransmission in nematodes by targeting a specific subclass of nicotinic acetylcholine receptors (nAChRs).[1][4]

-

Molecular Target: AADs act on nematode-specific nAChRs belonging to the DEG-3 subfamily.[5] The primary targets have been identified as the MPTL-1 (also known as ACR-23) and DES-2/DEG-3 receptor channels.[5][6][7] These receptors are unique to nematodes, which accounts for the high selectivity and low mammalian toxicity of this drug class.[8]

-

Mode of Binding and Channel Activation: Monepantel functions as a positive allosteric modulator at low nanomolar concentrations and as a direct agonist at higher concentrations.[6][9] Its binding to the receptor leads to the irreversible opening of the ion channel.[4][6] This results in a constant, uncontrolled influx of ions, leading to depolarization of the muscle cells.[4][6]

-

Physiological Effect: The sustained muscle cell depolarization results in spastic paralysis of the nematodes, preventing them from feeding and maintaining their position in the gastrointestinal tract, which ultimately leads to their expulsion from the host.[4][6]

Signaling Pathway and Experimental Workflow

The signaling pathway for AADs is direct and receptor-mediated, leading to neuromuscular paralysis. The experimental workflow to elucidate this mechanism typically involves electrophysiological and larval motility assays.

Caption: Mechanism of action for Amino-Acetonitrile Derivatives (AADs).

Quantitative Data: Efficacy of Monepantel

The efficacy of monepantel has been demonstrated in numerous in vitro and in vivo studies.

| Compound | Target Organism | Assay | Efficacy/Potency | Reference |

| Monepantel | Haemonchus contortus (larvae) | Larval Development Assay | IC50: 4.30 µM (resistant strain) | [7] |

| Monepantel | Sheep (various nematodes) | In vivo dose confirmation | 95-100% efficacy at 2.5 mg/kg | [10] |

| Monepantel | Cattle (various nematodes) | In vivo dose confirmation | Effective at 5.0 mg/kg | [2] |

Experimental Protocols

1.4.1 In Vitro Larval Development Assay

This assay is used to determine the concentration of an anthelmintic that inhibits the development of nematode larvae.

-

Preparation of Drug Solutions: A stock solution of the AAD is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired final concentrations.

-

Nematode Culture: Nematode eggs are hatched, and the L1 larvae are cultured in a nutrient medium.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the nematode larvae, nutrient medium, and the test compound at a specific concentration. Control wells with no drug and with a known anthelmintic are also included.

-

Incubation: The plates are incubated for a set period, allowing the larvae to develop.

-

Assessment: The development of the larvae to the L3 stage is assessed microscopically. The number of larvae that have successfully developed is counted.

-

Data Analysis: The percentage of larval development inhibition is calculated for each drug concentration, and the IC50 value is determined.[11]

1.4.2 Electrophysiological Studies in Xenopus Oocytes

This method is used to study the effect of compounds on ion channels expressed in a heterologous system.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for injection.

-

cRNA Injection: cRNA encoding the subunits of the nematode nAChR (e.g., Hco-MPTL-1) is injected into the oocytes.

-

Incubation: The oocytes are incubated to allow for the expression of the receptor channels on the cell membrane.

-

Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential.

-

Compound Application: The oocytes are perfused with a solution containing an agonist (e.g., choline or acetylcholine) to activate the channels, followed by co-application with the AAD.

-

Data Recording and Analysis: The resulting ion currents are recorded and analyzed to determine if the compound acts as an agonist, antagonist, or modulator of the channel.[6][12]

Section 2: Immunomodulatory Activity of STAT6 Inhibitors

A distinct class of compounds structurally related to the 2-aminophenylacetonitrile core has been identified as inhibitors of the Signal Transducer and Activator of Transcription 6 (STAT6). AS1517499 is a well-characterized example of such an inhibitor. These molecules hold promise for the treatment of allergic and inflammatory conditions.[13]

Core Mechanism of Action: Inhibition of the IL-4/IL-13-STAT6 Signaling Pathway

STAT6 is a key transcription factor in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are central to Type 2 inflammatory responses.

-

Molecular Target: The primary molecular target of inhibitors like AS1517499 is the STAT6 protein.[14][15] The mechanism involves the inhibition of the phosphorylation of STAT6.[16][17]

-

Signaling Cascade Interruption: In the canonical pathway, the binding of IL-4 or IL-13 to their receptors activates Janus kinases (JAKs), which then phosphorylate STAT6. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes.[18] STAT6 inhibitors prevent the initial phosphorylation step, thereby blocking the entire downstream signaling cascade.[15][16]

-

Cellular and Physiological Effects: By inhibiting STAT6 activation, these compounds can suppress the differentiation of T-helper 2 (Th2) cells, reduce the production of pro-inflammatory cytokines, and alleviate symptoms in conditions like asthma and atopic dermatitis.[16][19]

Signaling Pathway and Experimental Workflow

The mechanism of STAT6 inhibitors involves the interruption of a well-defined cytokine signaling pathway. The experimental workflow to confirm this mechanism often includes cell-based assays to measure protein phosphorylation and gene expression.

Caption: Mechanism of action for the STAT6 inhibitor AS1517499.

Quantitative Data: Potency of AS1517499

The inhibitory activity of AS1517499 has been quantified in various cellular assays.

| Compound | Target/Process | Assay | Potency (IC50) | Reference |

| AS1517499 | STAT6 Phosphorylation | Cellular Assay | 21 nM | [20] |

| AS1517499 | IL-4-induced Th2 differentiation | Mouse Spleen T cells | 2.3 nM | [20] |

Experimental Protocols

2.4.1 Western Blot for STAT6 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT6 in cell lysates.

-

Cell Culture and Treatment: A suitable cell line (e.g., human bronchial smooth muscle cells) is cultured. The cells are pre-treated with the STAT6 inhibitor (e.g., 100 nM AS1517499) for a specified time, followed by stimulation with a cytokine (e.g., 100 ng/mL IL-13) to induce STAT6 phosphorylation.[16]

-

Cell Lysis: The cells are washed and then lysed to extract the total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6). A separate blot is often probed with an antibody for total STAT6 as a loading control.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the p-STAT6 band is quantified and normalized to the total STAT6 or a housekeeping protein to determine the extent of inhibition.[21]

2.4.2 In Vivo Murine Model of Allergic Airway Inflammation

This model is used to assess the efficacy of the STAT6 inhibitor in a disease-relevant context.

-

Sensitization and Challenge: Mice are sensitized to an allergen (e.g., ovalbumin) via intraperitoneal injections. Subsequently, they are challenged with the same allergen, typically through inhalation, to induce an allergic airway response.

-

Drug Administration: The STAT6 inhibitor (e.g., 10 mg/kg AS1517499) or a vehicle control is administered to the mice, often before each allergen challenge.[20]

-

Assessment of Airway Hyperresponsiveness: The mice are assessed for airway hyperresponsiveness to a bronchoconstrictor agent (e.g., acetylcholine) using techniques like whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid. The fluid is analyzed for inflammatory cell counts (e.g., eosinophils) and cytokine levels (e.g., IL-13).

-

Histology: The lung tissues are collected, fixed, and stained to assess for inflammation and airway remodeling.

-

Data Analysis: The various parameters are compared between the drug-treated and vehicle-treated groups to determine the efficacy of the inhibitor in suppressing the allergic response.[16]

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of compounds with highly specific and potent biological activities. The examples of the anthelmintic AADs and the immunomodulatory STAT6 inhibitors demonstrate how modifications to this core structure can lead to drugs with distinct mechanisms of action, targeting different protein families and disease pathways. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the continued development and optimization of new therapeutic agents based on this versatile chemical framework.

References

- 1. wormboss.com.au [wormboss.com.au]

- 2. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Haemonchus contortus acetylcholine receptors of the DEG-3 subfamily and their role in sensitivity to monepantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciquest.org.nz [sciquest.org.nz]

- 7. researchgate.net [researchgate.net]

- 8. Monepantel - Wikipedia [en.wikipedia.org]

- 9. Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dose confirmation studies for monepantel, an amino-acetonitrile derivative, against fourth stage gastro-intestinal nematode larvae infecting sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. holcapek.upce.cz [holcapek.upce.cz]

- 12. researchgate.net [researchgate.net]

- 13. AS-1517499 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 14. scbt.com [scbt.com]

- 15. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]

- 16. atsjournals.org [atsjournals.org]

- 17. atsjournals.org [atsjournals.org]

- 18. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 19. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of aminophenylacetonitrile compounds

An In-depth Technical Guide to the Discovery and History of Aminophenylacetonitrile Compounds

Introduction

Aminophenylacetonitrile compounds are a class of organic molecules characterized by a phenyl ring substituted with both an amino group and an acetonitrile group. These compounds, particularly isomers like 4-aminophenylacetonitrile, serve as crucial building blocks and intermediates in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). Their history is closely tied to the development of synthetic organic chemistry, most notably the reactions that enable the formation of α-aminonitriles. This guide provides a detailed overview of the discovery, historical development of synthetic methodologies, and key applications of these versatile compounds, tailored for researchers and professionals in drug development.

Discovery and Historical Development of Synthesis

The synthesis of α-aminonitriles, the broader class to which aminophenylacetonitriles belong, is famously achieved through the Strecker synthesis , first reported by Adolph Strecker in 1850. This three-component reaction, involving an aldehyde or ketone, ammonia, and cyanide, represents the foundational chemistry for this class of compounds. While the specific discovery of aminophenylacetonitrile is not attributed to a single event, its synthesis evolved from these early principles.

Over the years, numerous methods have been developed to improve the synthesis of aminophenylacetonitriles, focusing on increasing yield, simplifying procedures, and reducing the use of highly toxic reagents.[1]

Key Synthetic Evolutions:

-

Reduction of Nitro Compounds: A prevalent and industrially significant method involves the reduction of a corresponding nitrophenylacetonitrile. For instance, p-aminophenylacetonitrile is commonly synthesized by the reduction of p-nitrophenylacetonitrile.[2] Early methods employed metal-based reductions, which were effective but often produced significant waste.[2]

-

Catalytic Hydrogenation: The advancement of catalysis introduced cleaner and more efficient reduction methods. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., hydrogen gas or hydrazine hydrate) has become a preferred route.[2][3] This approach offers high selectivity, mild reaction conditions, and simpler product purification.[2]

-

Modern Cyanation Methods: The classic Strecker reaction has been refined to use safer cyanide sources like trimethylsilyl cyanide (TMSCN) and acetone cyanohydrin, avoiding the direct handling of highly toxic salts like KCN.[1][4] Catalysts such as β-cyclodextrin and various Lewis acids have been employed to facilitate the reaction under environmentally benign conditions, sometimes even in water.[4]

Key Compounds and Applications

While several isomers exist, 4-aminophenylacetonitrile (p-aminophenylacetonitrile) is the most commercially significant. It is a vital intermediate in the production of numerous pharmaceuticals.[2][5]

Pharmaceutical Applications:

-

Atenolol: A beta-blocker used to treat high blood pressure.

-

Bezafibrate: A lipid-lowering agent.[2]

-

Venlafaxine: An antidepressant.[2]

-

Anthelmintics: A series of amino-acetonitrile derivatives (AADs) have been discovered as a new class of synthetic anthelmintic compounds, effective against parasitic nematodes.[6][7]

Beyond pharmaceuticals, these compounds are also used in the synthesis of azo dyes.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of 4-aminophenylacetonitrile.

Table 1: Physicochemical Properties of 4-Aminophenylacetonitrile

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [8][9] |

| Molecular Weight | 132.16 g/mol | [5][8] |

| Melting Point | 45-48 °C | [5] |

| Boiling Point | 145 °C @ 1 Torr | [9] |

| CAS Number | 3544-25-0 | [8][9] |

Table 2: Comparison of Synthetic Methods for 4-Aminophenylacetonitrile from p-Nitrophenylacetonitrile

| Method | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Pressure | Yield | Source |

| Catalytic Hydrogenation | 5-10% Pd/C | Hydrogen Gas | Ethanol | 30-50 | 0.3-0.4 MPa | >82% | [2] |

| Hydrogen Transfer | Raney Nickel | Hydrazine Hydrate | Ethanol | 20-30 | Atmospheric | 98% | [3] |

| Catalytic Hydrogenation | 10% Pd/C | Hydrogen Gas | Methanol | Room Temp. | 0.5 MPa | 99.1% | [5] |

Experimental Protocols

Protocol 1: Synthesis via Nickel-Catalyzed Hydrogen Transfer

This protocol is adapted from a patented method for preparing p-aminophenylacetonitrile using Raney Nickel and hydrazine hydrate.[3]

-

Preparation: In a suitable reaction vessel, dissolve 16.1g (0.1 mol) of p-nitrophenylacetonitrile in 100 mL of ethanol.

-

Catalyst Addition: Add 1.5g of Raney Nickel to the solution.

-

Reaction Initiation: Under vigorous stirring at a controlled temperature of 20-30°C, add 15g (0.3 mol) of hydrazine hydrate.

-

Reaction: Continue stirring for 3 hours.

-

Work-up: After the reaction is complete, filter the mixture to recover the Raney Nickel catalyst. Concentrate the filtrate under reduced pressure to remove ethanol.

-

Purification: Evaporate the remaining water. Recrystallize the solid residue from 95% ethanol to obtain light yellow crystals of p-aminophenylacetonitrile. The reported yield is 98%.[3]

Protocol 2: Synthesis via Catalytic Hydrogenation with Pd/C

This protocol describes the synthesis of 4-aminophenylacetonitrile by catalytic hydrogenation using a palladium catalyst.[2]

-

Preparation: Add p-nitrophenylacetonitrile, ethanol, and a 5-10% Pd/C catalyst to a pressure reactor in a mass ratio of 1:6.25:0.2-0.4.

-

Inerting: Purge the air from the reactor with argon.

-

Hydrogenation: Introduce hydrogen gas into the reactor and maintain a pressure of 0.3-0.4 MPa. Control the reaction temperature between 30-50°C.

-

Reaction: Allow the reaction to proceed for 4 hours.

-

Work-up: After the reaction, let the mixture stand and then carefully vent the reactor. Distill the majority of the ethanol solvent.

-

Purification: Allow the remaining solution to crystallize. Filter the crystals, dry them to obtain the crude product, and then recrystallize from 95% ethanol with activated carbon for decolorization to yield the final product.[2]

Protocol 3: General α-Aminonitrile Synthesis from an Imine

This procedure describes a general method for the cyanation of an imine to form an α-aminonitrile, a core reaction in this field.[10]

-

Apparatus: Set up a two-vessel system where hydrogen cyanide (HCN) gas can be generated in the first vessel and transferred via a carrier gas (e.g., N₂) into the second vessel containing the reaction mixture.[10]

-

Vessel 1 (HCN Generation): Equip the first vessel with an aqueous solution of a cyanide source, such as 1.0 M potassium cyanide (KCN).[10]

-

Vessel 2 (Reaction): Dissolve the imine substrate (0.17 mmol) in a suitable solvent like acetonitrile (3.0 mL).[10]

-

Reaction Initiation: Start the carrier gas flow. Acidify the cyanide solution in Vessel 1 by adding a dilute acid (e.g., H₂SO₄) via syringe. This liberates HCN gas, which is carried into Vessel 2.

-

Reaction: Continue the process for approximately 3 hours.

-

Work-up: Stop the gas flow. Pour the contents of Vessel 2 into a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic phases over sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.[10]

Visualizations

Caption: Workflow for the synthesis of p-aminophenylacetonitrile via reduction.

Caption: The three-component Strecker synthesis pathway for α-aminonitriles.

Caption: Key applications of aminophenylacetonitrile as a chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103102285A - Preparation method of p-aminophenylacetonitrile - Google Patents [patents.google.com]

- 3. CN104356026A - Preparation method of p-aminophenyl acetonitrile - Google Patents [patents.google.com]

- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 5. 4-Aminophenylacetonitrile CAS#: 3544-25-0 [m.chemicalbook.com]

- 6. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. - OAK Open Access Archive [oak.novartis.com]

- 8. 4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. rsc.org [rsc.org]

An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Amino-4-methoxyphenyl)acetonitrile, a substituted aminophenylacetonitrile derivative, represents a molecule of interest within medicinal chemistry and drug discovery. Its structural motifs, featuring an aminonitrile core and a methoxy-substituted phenyl ring, suggest potential for diverse biological activities. This technical guide provides a comprehensive review of the available information on this compound, including its chemical properties, inferred synthetic routes based on established methodologies for analogous structures, and a prospective outlook on its potential biological significance. Due to a lack of specific published research on this exact molecule, this review heavily relies on data from closely related compounds to provide a foundational understanding for researchers.

Chemical Properties and Identification

This compound is a distinct chemical entity with the molecular formula C₉H₁₀N₂O.[1][2] Key identifying information is summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 118671-03-7 | [1][2][3] |

| Molecular Weight | 162.19 g/mol | [1] |

| Molecular Formula | C₉H₁₀N₂O | [1] |

| MDL Number | MFCD11007791 | [1] |

| Purity | Typically available at ≥95% | [1] |

| Storage | Recommended at 0°C | [1] |

Synthesis and Experimental Protocols

Inferred Strecker Synthesis Protocol

Based on established protocols for structurally similar compounds, such as 2-phenyl-2-(phenylamino)acetonitrile, the following procedure is proposed.[4]

Reactants:

-

2-Amino-4-methoxybenzaldehyde

-

Ammonia (or an ammonium salt such as ammonium chloride)

-

A cyanide source (e.g., sodium cyanide, potassium cyanide, or a less toxic alternative like potassium ferrocyanide)[4]

Procedure:

-

Imine Formation: 2-Amino-4-methoxybenzaldehyde is dissolved in a suitable solvent (e.g., methanol, ethanol, or a tert-butanol/water mixture).[4] An excess of the amine source (e.g., aqueous ammonia or ammonium chloride) is added. The mixture is stirred to facilitate the formation of the corresponding imine intermediate.

-

Cyanation: The cyanide source is added to the reaction mixture. If using an alkali metal cyanide, the reaction is typically carried out at room temperature or with gentle heating.[5] If a less toxic source like potassium ferrocyanide is used, the reaction may require heating (e.g., to 80°C) and the presence of an acid, such as acetic acid.[4]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Purification:

-

The reaction mixture is quenched, typically with a saturated aqueous solution of sodium bicarbonate.[4]

-

The aqueous phase is extracted with an organic solvent, such as ethyl acetate.[4]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[4]

-

The crude product is then purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in cyclohexane).[4]

-

Logical Workflow for Synthesis

The logical flow of the proposed synthesis is depicted in the following diagram.

Caption: A diagram illustrating the inferred synthetic workflow.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been found in the public domain, the structural components of the molecule suggest several areas of potential therapeutic interest.

-

Antiproliferative and Antimitotic Activity: The 2-aminophenyl moiety is a key feature in a class of antimitotic agents. For instance, 2-aminobenzophenone derivatives have been shown to inhibit tubulin polymerization and arrest cells in the G2/M phase of the cell cycle.[6] The introduction of an amino group at the ortho position of the phenyl ring has been identified as crucial for enhanced growth inhibition in these compounds.[6] It is plausible that this compound could exhibit similar antiproliferative properties.

-

CNS Activity: The morpholine moiety, often used as a bioisostere for other functional groups, is known to enhance blood-brain barrier penetration in drug candidates targeting the central nervous system.[7] While the target compound does not contain a morpholine ring, its aminonitrile structure is a common scaffold in medicinal chemistry, and its potential to be derivatized into CNS-active agents should be considered.

-

Antimicrobial and Anti-inflammatory Properties: Various nitrile-containing heterocyclic compounds and substituted aromatic molecules have demonstrated a broad range of biological activities, including antimicrobial and anti-inflammatory effects.[7] Further investigation would be required to determine if this compound shares these properties.

Signaling Pathways and Mechanism of Action (Hypothetical)

Given the potential for antimitotic activity, a hypothetical mechanism of action for this compound could involve the disruption of microtubule dynamics, similar to other tubulin-targeting agents.

Caption: A potential mechanism of action for antimitotic activity.

Conclusion and Future Directions

This compound is a commercially available compound with a chemical structure that suggests potential for interesting biological activities, particularly in the realm of oncology. However, there is a notable absence of published research detailing its synthesis and biological evaluation. The synthetic route is likely a straightforward Strecker reaction, and its biological profile may be inferred from structurally related aminophenyl and aminonitrile compounds.

Future research should focus on:

-

The development and optimization of a robust synthetic protocol for this compound and its derivatives.

-

Comprehensive in vitro screening to evaluate its antiproliferative, antimicrobial, and anti-inflammatory activities.

-

If promising activity is identified, further studies to elucidate its mechanism of action and potential therapeutic targets would be warranted.

This technical guide serves as a foundational resource to stimulate further investigation into this potentially valuable chemical entity.

References

- 1. (2-Amino-4-methoxy-phenyl)-acetonitrile-Information-Chemcia Scientific, LLC. [chemcia.com]

- 2. (2-AMINO-4-METHOXYPHENYL)-ACETONITRILE | 118671-03-7 [chemicalbook.com]

- 3. 118671-03-7((2-Amino-4-methoxyphenyl)-acetonitrile) | Kuujia.com [pt.kuujia.com]

- 4. rsc.org [rsc.org]

- 5. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Methoxyphenyl)-2-(Morpholin-4-Yl)Acetonitrile [myskinrecipes.com]

An In-depth Technical Guide to (2-Amino-4-methoxyphenyl)-acetonitrile: Safety, Handling, and Research Context

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for (2-Amino-4-methoxyphenyl)-acetonitrile (CAS No. 118671-03-7). Due to a lack of publicly available, specific safety data for this exact compound, this guide draws heavily on information from structurally related chemicals. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction

(2-Amino-4-methoxyphenyl)-acetonitrile is a substituted aromatic nitrile containing both an amino and a methoxy group. Its structural similarity to compounds with known biological activities suggests its potential as a building block in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on its safety, handling, and potential research applications based on current knowledge.

Physicochemical Properties

While specific experimental data for (2-Amino-4-methoxyphenyl)-acetonitrile is limited, the following table summarizes its basic properties and those of a closely related isomer, (4-Methoxyphenyl)acetonitrile, for comparison.

| Property | (2-Amino-4-methoxyphenyl)-acetonitrile | (4-Methoxyphenyl)acetonitrile (Isomer) |

| CAS Number | 118671-03-7 | 104-47-2 |

| Molecular Formula | C₉H₁₀N₂O | C₉H₉NO |

| Molecular Weight | 162.19 g/mol | 147.18 g/mol |

| Appearance | Not specified (likely a solid) | Clear, colorless liquid |

| Boiling Point | Not available | 286-287 °C |

| Flash Point | Not available | 117 °C |

| Density | Not available | 1.085 g/mL at 25 °C |

Hazard Identification and Safety Precautions

Anticipated Hazards:

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Expected to cause skin, eye, and respiratory tract irritation.

The following table summarizes the GHS hazard statements for closely related compounds.

| Compound | GHS Hazard Statements |

| (2-Aminophenyl)acetonitrile | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation)[1] |

| (4-Aminophenyl)acetonitrile | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) |

| (p-Methoxyphenyl)acetonitrile | Harmful by inhalation, in contact with skin and if swallowed. |

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling and Storage

-

Handling: Avoid direct contact with the substance. Avoid inhalation of dust, fumes, or vapors. Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills: Carefully sweep up or absorb the material with an inert absorbent (e.g., vermiculite, sand). Place in a suitable, sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal according to local regulations.

Experimental Protocols: Synthesis of Related Compounds

While a specific protocol for (2-Amino-4-methoxyphenyl)-acetonitrile was not found, the synthesis of related aminonitriles often involves the Strecker synthesis or variations thereof. A general, hypothetical workflow is presented below.

References

A Technical Guide to Determining the Solubility of 2-(2-Amino-4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, is a fundamental parameter in drug discovery and development.[1][2] Poor aqueous solubility can lead to low and variable oral bioavailability, hindering the clinical development of promising drug candidates.[3] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various physiological and non-physiological media are essential for formulation development, toxicity studies, and ensuring consistent therapeutic outcomes.[4]

This guide focuses on providing the necessary experimental frameworks to determine the solubility of 2-(2-Amino-4-methoxyphenyl)acetonitrile.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of solvents has not been reported in peer-reviewed literature. Researchers are encouraged to use the protocols outlined in this document to generate this critical data. For organizational purposes, the collected data can be structured as follows:

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) |

| e.g., Water | e.g., Shake-Flask | |||

| e.g., Phosphate-Buffered Saline (pH 7.4) | e.g., Kinetic Assay | |||

| e.g., Ethanol | e.g., Shake-Flask | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., Kinetic Assay | |||

| e.g., Acetonitrile | e.g., Shake-Flask | |||

| e.g., Methanol | e.g., Shake-Flask | |||

| e.g., 0.1 N HCl | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

The following sections detail the most common and reliable methods for determining the thermodynamic and kinetic solubility of a compound.

Thermodynamic Solubility: The Saturation Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[5] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[2]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask.[6][7] The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[4]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or magnetic stirrer for a sufficient period to reach equilibrium.[6] This typically requires 24 to 48 hours.[2][7]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a syringe filter (e.g., 0.45 µm pore size).[1][6]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. If necessary, dilute the supernatant with the solvent to bring the concentration within the linear range of the analytical method.[6][8]

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution, which mimics the conditions of many high-throughput screening assays.[3][9] This method measures the concentration at which a compound precipitates from a supersaturated solution.[1]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[9]

-

Sample Preparation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a microtiter plate or vial.[10][11]

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) with shaking for a shorter period than the thermodynamic method, typically 1 to 2 hours.[3][10]

-

Precipitate Detection and Quantification: The point of precipitation can be detected by nephelometry (light scattering).[12][13] Alternatively, the solution can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is then determined by HPLC or UV-Vis spectroscopy.[3]

Analytical Quantification Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining the concentration of a compound in solution.[8][14]

Methodology:

-

Method Development: Develop a suitable HPLC method with a column (e.g., C18) and mobile phase that provides good separation and peak shape for this compound.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the chosen solvent.[14] Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration.[15]

-

Sample Analysis: Inject the filtered supernatant from the solubility experiment into the HPLC system.

-

Concentration Calculation: Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.[14]

3.3.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method for concentration determination, suitable for compounds with a strong chromophore.[16][17]

Methodology:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).[6]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax.[18] Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve.

-

Sample Analysis: Measure the absorbance of the appropriately diluted, filtered supernatant from the solubility experiment.

-

Concentration Calculation: Calculate the concentration of the compound in the sample using the equation of the line from the calibration curve.[18] It is crucial to ensure that the solvent and any other components in the sample do not interfere with the absorbance at the selected wavelength.[6]

Mandatory Visualizations

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the logical steps involved in the saturation shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Flow for Kinetic Solubility Assay

This diagram outlines the process for determining kinetic solubility, a common assay in high-throughput screening environments.

Caption: Workflow for Kinetic Solubility Assay.

Conclusion

While direct solubility data for this compound is not currently published, this guide provides researchers and drug development professionals with the necessary experimental protocols to determine this crucial parameter. The choice between thermodynamic and kinetic solubility measurements will depend on the stage of research and the specific questions being addressed. Accurate and consistent application of these methods will yield a reliable solubility profile, aiding in the successful development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. enamine.net [enamine.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Kinetic aqueous solubility assay. [bio-protocol.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. rheolution.com [rheolution.com]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rootspress.org [rootspress.org]

- 18. researchgate.net [researchgate.net]

Potential Research Areas for 2-(2-Amino-4-methoxyphenyl)acetonitrile: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the untapped potential of 2-(2-Amino-4-methoxyphenyl)acetonitrile as a versatile scaffold for the development of novel therapeutics. While direct research on this compound is limited, its structural motifs—the aminophenylacetonitrile core and the methoxy-substituted phenyl ring—are prevalent in a variety of biologically active agents. This document outlines promising research avenues, including anthelmintic drug discovery, oncology, and neuroscience, based on structure-activity relationships of analogous compounds. Detailed, albeit hypothetical, experimental protocols and workflows are provided to guide future research and development efforts.

Introduction

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This compound (CAS No. 118671-03-7) is a small molecule with a unique combination of functional groups that suggest a rich potential for biological activity. The core structure, an aminophenylacetonitrile, is a key component of a new class of anthelmintic drugs, while the methoxyphenyl moiety is a common feature in compounds targeting a range of biological processes, including cancer cell proliferation and central nervous system pathways. This guide aims to consolidate the available information on related compounds to propose and detail potential research areas for this promising, yet underexplored, molecule.

Potential Research Areas

Anthelmintic Drug Discovery

The amino-acetonitrile derivatives (AADs) have emerged as a new class of synthetic anthelmintics with a novel mode of action, effective against a wide range of parasitic nematodes, including those resistant to existing drugs.[1][2][3] The core structure of this compound aligns with the general scaffold of AADs.

Proposed Research Workflow:

References

- 1. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Strecker reaction, a reliable method for the preparation of α-aminonitriles.

Introduction

This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds and molecules with potential therapeutic applications. Its structure, featuring an aminophenyl group and a nitrile moiety, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel drug candidates. The protocol outlined below describes a one-pot, three-component Strecker synthesis, which is an efficient and straightforward method for the preparation of this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 118671-03-7 |

| Appearance | Expected to be a solid |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.2 (m, 1H, Ar-H), 6.2-6.4 (m, 2H, Ar-H), 4.8-5.0 (s, 1H, CH-CN), 4.0-4.2 (br s, 2H, NH₂), 3.7-3.8 (s, 3H, OCH₃) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ 158-160 (C-OMe), 148-150 (C-NH₂), 130-132 (Ar-CH), 118-120 (CN), 105-107 (Ar-CH), 100-102 (Ar-CH), 55-56 (OCH₃), 45-47 (CH-CN) |

| Predicted IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 2250-2230 (C≡N stretch), 1620-1580 (aromatic C=C stretch), 1250-1200 (C-O stretch) |

| Predicted Mass Spectrum (EI) | m/z 162 [M]⁺, 135 [M-HCN]⁺ |

Experimental Protocol: Strecker Synthesis of this compound

This protocol is adapted from general procedures for the one-pot Strecker synthesis of α-aminonitriles from aromatic aldehydes.

Materials and Equipment:

-

2-amino-4-methoxybenzaldehyde

-

Ammonia solution (7N in methanol)

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methoxybenzaldehyde (1.0 eq).

-

Dissolution: Dissolve the aldehyde in anhydrous methanol (approximately 0.2-0.5 M concentration).

-

Addition of Ammonia: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a 7N solution of ammonia in methanol (1.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Cyanide Source: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by flash column chromatography on silica gel.

-

A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with the polarity gradually increasing. The appropriate ratio should be determined by TLC analysis.

-

Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.

-

Reaction Pathway and Workflow

The synthesis of this compound via the Strecker reaction proceeds through the formation of an imine intermediate, followed by the nucleophilic addition of a cyanide ion.

Caption: Strecker synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis of the target compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The handling of cyanide-containing reagents requires extreme caution and should only be performed in a well-ventilated fume hood.

Application Notes and Protocols: 2-(2-Amino-4-methoxyphenyl)acetonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-Amino-4-methoxyphenyl)acetonitrile as a key intermediate in the synthesis of pharmaceutically relevant heterocyclic compounds. Detailed protocols for its preparation and subsequent elaboration into a representative kinase inhibitor scaffold are presented, along with typical quantitative data and workflow visualizations.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. Its ortho-amino group and nitrile functionality provide two reactive centers for the construction of various heterocyclic systems, which are prevalent in numerous approved and investigational drugs. The methoxy-substituted phenyl ring can also play a crucial role in modulating the physicochemical properties and biological activity of the final compounds, such as enhancing cell permeability and providing specific interactions with biological targets. This intermediate is particularly well-suited for the synthesis of quinazoline and pyrimidine-based scaffolds, which are core structures in many kinase inhibitors used in oncology.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic systems. The ortho-disposed amino and nitrile groups can undergo intramolecular cyclization or participate in condensation reactions with various electrophiles to form a range of pharmacologically active ring systems.

Synthesis of Kinase Inhibitor Scaffolds:

A significant application of this intermediate is in the construction of quinazoline and pyrimidine cores, which are central to the structure of many tyrosine kinase inhibitors (TKIs). These drugs are a cornerstone of targeted cancer therapy. The general synthetic strategy involves the reaction of the amino group with a suitable one-carbon synthon, followed by cyclization involving the nitrile group.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate starting from the corresponding nitro-substituted precursor via catalytic hydrogenation.

Materials:

-

2-(4-Methoxy-2-nitrophenyl)acetonitrile

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Argon gas

-

Pressure reactor

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., 95% ethanol)

-

Activated carbon

Procedure:

-

In a pressure reactor, combine 2-(4-Methoxy-2-nitrophenyl)acetonitrile (1.0 eq), ethanol, and 10% Pd/C catalyst (typically 3-5 mol% of Pd).

-

Seal the reactor and purge with argon gas to remove air.

-

Introduce hydrogen gas to the reactor, maintaining a pressure of 0.3-0.4 MPa.

-

Heat the reaction mixture to 30-50°C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with argon.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., 95% ethanol) with the addition of activated carbon for decolorization to yield this compound as a crystalline solid.

Protocol 2: Synthesis of a 4-Aminoquinazoline-5-carbonitrile Scaffold

This protocol outlines a general procedure for the cyclization of this compound with a formamide equivalent to yield a 4-aminoquinazoline-5-carbonitrile scaffold, a common core in kinase inhibitors.

Materials:

-

This compound

-

Dimethylformamide-dimethylacetal (DMF-DMA)

-

Ammonia (in a suitable solvent, e.g., methanol or isopropanol)

-

Toluene

-

Reflux apparatus

-

Stirring apparatus

Procedure:

-

To a solution of this compound (1.0 eq) in toluene, add DMF-DMA (1.2 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the formation of the intermediate amidine by TLC or LC-MS.

-

After completion of the first step, cool the reaction mixture.

-

In a separate sealed vessel, add a solution of ammonia in a suitable solvent.

-

Add the cooled reaction mixture containing the amidine intermediate to the ammonia solution.

-

Heat the sealed vessel to 100-120°C and stir for 12-16 hours.

-

Monitor the formation of the 4-aminoquinazoline-5-carbonitrile product by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-(4-Methoxy-2-nitrophenyl)acetonitrile |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Reaction Temperature | 30-50°C |

| Reaction Time | 4-6 hours |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

Table 2: Representative Quantitative Data for the Synthesis of a 4-Aminoquinazoline-5-carbonitrile Scaffold

| Parameter | Value |

| Starting Material | This compound |

| Reagents | DMF-DMA, Ammonia |

| Solvent | Toluene, Methanol/Isopropanol |

| Reaction Temperature | 100-120°C |

| Reaction Time | 12-16 hours |

| Yield | 60-75% |

| Purity (by HPLC) | >95% |

Mandatory Visualization

Application Notes and Protocols for the Quantification of 2-(2-Amino-4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(2-Amino-4-methoxyphenyl)acetonitrile. The following methods are based on established analytical techniques for similar chemical structures and are intended to serve as a comprehensive guide for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the quantification of this compound in bulk drug substances and pharmaceutical formulations. This method is designed to be specific, accurate, precise, and robust.

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below.

| Parameter | Recommended Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH 6.8) in a gradient elution |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |